![molecular formula C24H19F3N6O2S B2966682 4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide CAS No. 866844-71-5](/img/structure/B2966682.png)

4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

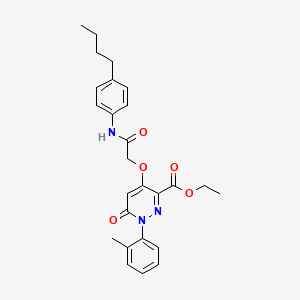

Descripción

The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions . A common approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole ring fused to a quinazoline ring, both of which are substituted with various functional groups . The triazole ring contains two carbon and three nitrogen atoms, making it capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are typically multi-component reactions . These reactions feature broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

Research has shown that derivatives bearing benzenesulfonamide moieties, similar in structure to 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibited significant activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antimicrobial agents (Hassan, 2013).

Antihypertensive Activity

A series of compounds closely related to 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide have been developed and tested for their antihypertensive activity. These compounds showed significant in vivo antihypertensive effects in spontaneously hypertensive rats, suggesting their potential utility in managing high blood pressure (Alagarsamy & Pathak, 2007).

H1-Antihistaminic Agents

Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones, which share a structural motif with the chemical , have demonstrated significant in vivo H1-antihistaminic activity. These findings suggest the potential for developing new classes of antihistaminic agents from this structural framework, offering promising avenues for allergy treatment (Alagarsamy et al., 2009).

Benzodiazepine Binding Activity

Investigations into tricyclic heterocycles related to 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide have led to the discovery of compounds with high affinity for the benzodiazepine receptor. This research underscores the potential of these compounds as benzodiazepine antagonists, which could be developed into therapeutic agents for conditions modulated by this receptor system (Francis et al., 1991).

Direcciones Futuras

The future directions for this compound could involve further studies on its toxicity risk assessment and structure-activity relationship . Additionally, the development of new synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes could be a potential future direction .

Mecanismo De Acción

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways, depending on their specific targets .

Result of Action

Compounds with similar structures have been found to have various effects, depending on their specific targets and the pathways they affect .

Análisis Bioquímico

Biochemical Properties

4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signaling pathways that regulate cell growth and survival . The compound’s interaction with proteins such as c-Met and VEGFR-2 has been documented, where it binds to the active sites, preventing their normal function and thereby inhibiting cancer cell proliferation .

Cellular Effects

The effects of 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the signaling pathways mediated by kinases like c-Met and VEGFR-2 . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and reduced tumor growth .

Molecular Mechanism

At the molecular level, 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide exerts its effects primarily through binding interactions with specific biomolecules. It acts as an inhibitor of kinases, binding to their active sites and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . The compound also influences gene expression by interacting with transcription factors, thereby altering the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions and the cell types used.

Dosage Effects in Animal Models

In animal models, the effects of 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall pharmacological effects of the compound . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the body.

Transport and Distribution

Within cells and tissues, 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can influence its therapeutic efficacy and toxicity . Understanding these transport mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with kinases and other signaling proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, affecting its overall biological activity.

Propiedades

IUPAC Name |

4-[2-[[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N6O2S/c25-24(26,27)17-5-3-4-16(14-17)21-23-30-22(19-6-1-2-7-20(19)33(23)32-31-21)29-13-12-15-8-10-18(11-9-15)36(28,34)35/h1-11,14H,12-13H2,(H,29,30)(H2,28,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAXWJZDHMLGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)

![7-(2-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2966601.png)

![2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966606.png)

![1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2966607.png)

![1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2966610.png)

![ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate](/img/structure/B2966611.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)

![2-{1-[(4-chlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2966621.png)

![N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2966622.png)